molecular formula C13H7F2NO B6376022 2-Cyano-5-(2,6-difluorophenyl)phenol, 95% CAS No. 1261952-58-2

2-Cyano-5-(2,6-difluorophenyl)phenol, 95%

Cat. No. B6376022
CAS RN: 1261952-58-2
M. Wt: 231.20 g/mol
InChI Key: ILBDLERHLXBTAX-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,6-difluorophenyl)phenol, 95% (abbreviated as 2-CN-5-DF-Phenol) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 106-107 °C and a boiling point of 265-266 °C. It is soluble in ethanol, methanol, and acetone, but insoluble in water. 2-CN-5-DF-Phenol has a variety of biochemical and physiological effects, including inhibition of certain enzymes and bacteria, and has been used in a variety of lab experiments.

Scientific Research Applications

2-CN-5-DF-Phenol has been used in a variety of scientific research applications due to its unique properties. It has been used as an inhibitor of certain enzymes and bacteria, as a fluorescent probe for imaging applications, and as a substrate for organic synthesis. It has also been used in the study of drug delivery systems and as a model compound for studying the effects of fluorine substitution on the reactivity of organic compounds.

Mechanism of Action

2-CN-5-DF-Phenol acts as an inhibitor of certain enzymes and bacteria. It binds to the active site of the enzyme or bacteria and blocks the binding of the substrate or other molecules. This prevents the enzyme or bacteria from performing its normal function.
Biochemical and Physiological Effects
2-CN-5-DF-Phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Salmonella and E. coli, and to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to reduce the activity of certain hormones, including cortisol and leptin.

Advantages and Limitations for Lab Experiments

2-CN-5-DF-Phenol has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify, and it has a variety of biochemical and physiological effects. However, it also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments, and it is not very soluble in organic solvents, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 2-CN-5-DF-Phenol in scientific research. One potential direction is the use of 2-CN-5-DF-Phenol as a fluorescent probe for imaging applications. Another potential direction is the use of 2-CN-5-DF-Phenol as a substrate for organic synthesis. Additionally, 2-CN-5-DF-Phenol could be used to study the effects of fluorine substitution on the reactivity of organic compounds, or to study the effects of fluorine substitution on the pharmacological properties of drugs. Finally, 2-CN-5-DF-Phenol could be used to study the effects of fluorine substitution on the structure and function of proteins and other biological molecules.

Synthesis Methods

2-CN-5-DF-Phenol can be synthesized through a multi-step process. The first step is the reaction of 2-chloro-5-(2,6-difluorophenyl)phenol with sodium cyanide in an aqueous solution. This reaction produces 2-cyano-5-(2,6-difluorophenyl)phenol and sodium chloride. The second step is the removal of the sodium chloride by filtration. The third step is the purification of the 2-CN-5-DF-Phenol using recrystallization.

properties

IUPAC Name

4-(2,6-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-16)12(17)6-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDLERHLXBTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684738
Record name 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,6-difluorophenyl)phenol

CAS RN

1261952-58-2
Record name 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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